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Introduction

Org OD 02-0 is a potent and selective agonist for the membrane progesterone receptor a
(mPRa), a member of the progestin and adipoQ receptor (PAQR) family.[1][2] Unlike nuclear
progesterone receptors that primarily regulate gene transcription, mPRa mediates rapid, non-
genomic signaling events at the cell surface.[2][3] Activation of mPRa by Org OD 02-0 has
been shown to influence a variety of cellular processes, including the modulation of intracellular
calcium ([Caz*]i) levels.[4][5] This document provides detailed application notes and protocols
for studying the effects of Org OD 02-0 on intracellular calcium dynamics using fluorescent
imaging techniques.

Calcium imaging is a widely used technique to visualize and quantify changes in [Ca2*]i in real-
time.[6][7] By employing fluorescent calcium indicators, researchers can monitor the signaling
cascades initiated by the activation of G-protein coupled receptors (GPCRSs) like mPRa.[8][9]
These methods are crucial for dissecting the signaling pathways involved in mPRa function and
for screening compounds that modulate this receptor's activity.

Mechanism of Action: Org OD 02-0 and Calcium
Signaling
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Org OD 02-0 binding to mPRa typically initiates a signaling cascade through an inhibitory G-
protein (Gi).[4][10] This activation can lead to a decrease in cytosolic calcium levels through
several proposed mechanisms:

e Inhibition of Calcium Influx: In some cell types, such as vascular smooth muscle cells, Org
OD 02-0 has been shown to block rapid increases in intracellular calcium, suggesting an
inhibition of calcium channels.[5][11]

o Enhanced Sarcoplasmic Reticulum (SR) Calcium Uptake: Studies have demonstrated that
Org OD 02-0 can increase the activity of the sarco/endoplasmic reticulum Ca2*-ATPase
(SERCA), which pumps calcium from the cytosol into the SR, thereby lowering cytosolic
calcium concentrations.[4][12][13]

The downstream signaling pathways implicated in these effects often involve the activation of
Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways.

[4115]
Data Presentation: Quantitative Effects of Org OD
02-0 on Calcium Signaling

The following table summarizes the observed effects of Org OD 02-0 on calcium signaling from
various studies.
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] Observed
Org OD 02-0 Calcium
Cell Type . . Effect on Reference
Concentration Indicator .
Cytosolic Ca**

Blocked
Human Vascular prostaglandin
Smooth Muscle 100 nM Fura-2 AM F2a-induced [51[11]
Cells rapid increase in

[Caz*]i.[5][11]

Significantly
increased Ca2*
levels in the

sarcoplasmic
Human Vascular

- reticulum,
Smooth Muscle 20 nM Not Specified ) [41[10][13]
leading to
Cells
decreased

cytosolic Caz*+
and muscle

relaxation.[4]

Suppressed

Ca2* influx in ] )
Human T cells 0-20 uM Fura-2 AM ) Not directly cited.

PHA-stimulated

T cells.

Experimental Protocols

This section provides a detailed protocol for a typical calcium imaging experiment to assess the
effect of Org OD 02-0 stimulation on intracellular calcium levels using the fluorescent indicator
Fura-2 AM.

Materials

¢ Cells expressing mPRa (e.g., human vascular smooth muscle cells, or a suitable transfected
cell line)

e Cell culture medium
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e Org OD 02-0 (Tocris, Cayman Chemical, etc.)

e Fura-2 AM (Thermo Fisher Scientific, Abcam, etc.)[1]

e Anhydrous Dimethyl Sulfoxide (DMSO)[14]

e Pluronic F-127 (20% solution in DMSO)[15]

e Hanks' Balanced Salt Solution (HBSS) or other physiological buffer[15]
* Probenecid (optional, to prevent dye leakage)[15]

e lonomycin (for positive control)

o EGTA (for chelation of extracellular calcium, if needed)

» Fluorescence microscope equipped for ratiometric imaging (with excitation wavelengths of
340 nm and 380 nm and emission at 510 nm)[14]

» Image acquisition and analysis software

Protocol

e Cell Preparation:

o Plate cells on glass-bottom dishes or coverslips suitable for microscopy 24-48 hours prior
to the experiment to achieve 70-80% confluency.[6]

e Fura-2 AM Loading Solution Preparation:

[¢]

Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.[14]

[e]

For a 2 uM working solution, mix 2 pyL of the 1 mM Fura-2 AM stock with 1 mL of HBSS.

[e]

To aid in dye solubilization, add an equal volume of 20% Pluronic F-127 to the Fura-2 AM
stock solution before diluting in HBSS.[15]

[e]

If using, add probenecid to the final loading solution (final concentration 1-2.5 mM).
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e Cell Loading:

o

Wash the cells twice with pre-warmed HBSS.[6]

Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in
the dark.[1] The optimal loading time and dye concentration may need to be determined
empirically for each cell type.[16]

After incubation, wash the cells twice with HBSS to remove extracellular dye.[6]

Incubate the cells for an additional 30 minutes in HBSS to allow for complete de-
esterification of the Fura-2 AM.

e Calcium Imaging:

Mount the coverslip or dish onto the microscope stage.

Acquire a baseline fluorescence signal by alternately exciting the cells at 340 nm and 380
nm and measuring the emission at 510 nm. The ratio of the fluorescence intensity at 340
nm to that at 380 nm (F340/F380) is proportional to the intracellular calcium concentration.

[1]
Record the baseline for a few minutes to ensure a stable signal.

Add Org OD 02-0 to the imaging buffer at the desired final concentration. To observe a
potential inhibitory effect, it may be necessary to first stimulate the cells with an agent that
increases intracellular calcium (e.g., a GPCR agonist like prostaglandin F2a) and then add
Org OD 02-0.

Continue recording the F340/F380 ratio to monitor changes in intracellular calcium in
response to Org OD 02-0 stimulation.

At the end of the experiment, a positive control can be performed by adding a calcium
ionophore like ionomycin to determine the maximum fluorescence ratio (Rmax).
Subsequently, a calcium-free buffer containing EGTA can be added to determine the
minimum fluorescence ratio (Rmin). These values can be used to calibrate the
fluorescence ratio to absolute calcium concentrations.[14]
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o Data Analysis:

o Select regions of interest (ROIs) corresponding to individual cells.

o Calculate the F340/F380 ratio for each ROI over time.

o Plot the change in the fluorescence ratio or the calculated intracellular calcium

concentration as a function of time.
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Caption: Signaling pathway of Org OD 02-0 via mPRa.

Experimental Workflow for Calcium Imaging
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15541469#calcium-imaging-techniques-with-org-od-
02-0-stimulation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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